2-Amino-5-hydroxy-1-methylimidazol-4(5H)-one

Vue d'ensemble

Description

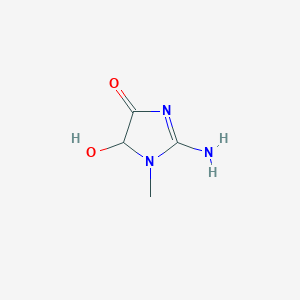

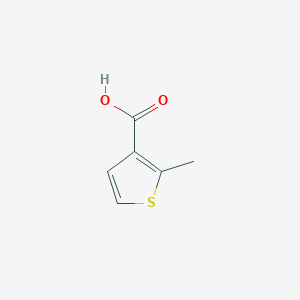

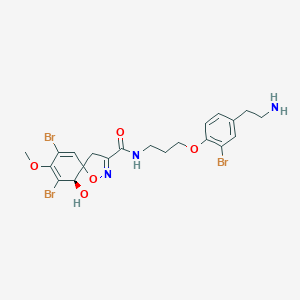

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one is a biochemical used for proteomics research . Its molecular formula is C4H7N3O2 and its molecular weight is 129.119 .

Synthesis Analysis

Recent advances in the synthesis of imidazoles, the class of compounds to which 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one belongs, have focused on regiocontrolled synthesis . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . For example, one method involves the nickel-catalysed cyclization of amido-nitriles .Molecular Structure Analysis

Imidazole, the core structure of 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Methylglyoxal in Food and Living Organisms

- Research Context : Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products, including 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one. It's involved in enzymatic and nonenzymatic reactions within the body and food processing.

- Key Findings : MG is linked to complications in diabetes and some neurodegenerative diseases. Its presence in food is influenced by processing and storage conditions. Low doses over time can cause degenerative changes in tissues and may have anticancer activity. MG detection methods include HPLC or GC with derivatization into more stable chromophores and/or fluorophores (Nemet, Varga-Defterdarović, & Turk, 2006).

Acyclic Analogues of Purine and Imidazole Nucleosides

- Research Context : The study involves synthesizing hydroxyl-protected derivatives of imidazoles, including those related to 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one.

- Key Findings : These derivatives serve as precursors to imidazole nucleosides, contributing to understanding the synthesis and structure of nucleoside analogs (Parkin & Harnden, 1982).

Formation of Heterocyclic Aromatic Amine PhIP

- Research Context : PhIP, a mutagen found in cooked food, involves intermediates related to 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one.

- Key Findings : The study identifies precursors and intermediates in PhIP formation, providing insights into the chemical reactions occurring during food processing (Zöchling & Murkovic, 2002).

Synthesis and Transformations of 1H-Imidazole 3-Oxides

- Research Context : This research focuses on creating new optically active 1H-imidazole 3-oxides derived from amino acid esters, which are related to the chemical structure of 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one.

- Key Findings : The study demonstrates the potential for transforming these compounds into various derivatives, highlighting the versatility of imidazole-based compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Novel Ring Transformation of Pyrimidinones into Imidazoles

- Research Context : This study explores the transformation of pyrimidinones into imidazoles, which is relevant to understanding the chemical behavior of compounds like 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one.

- Key Findings : The research demonstrates a novel method for converting these compounds, contributing to the synthetic chemistry of imidazoles (Ueda & Sakakibara, 1984).

Microwave Assisted Synthesis of Novel Functionalized Hydantoin Derivatives

- Research Context : The study involves synthesizing 2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones using microwave irradiation, showcasing advancements in the synthesis of imidazole derivatives.

- Key Findings : This method emphasizes the efficiency and innovation in creating imidazole-based compounds, which are structurally related to 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one (Kamila, Ankati, & Biehl, 2011).

Synthesis of Imidazole Derivatives for Chelating Agents

- Research Context : This study focuses on synthesizing imidazole derivatives for use as chelating agents in metal ion reactions.

- Key Findings : It highlights the potential of imidazole derivatives, including those similar to 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one, in applications such as metallochromic indicators or extractants (Yamauchi, Tanaka, & Uno, 1966).

Orientations Futures

Imidazoles have become an important synthon in the development of new drugs . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Mécanisme D'action

Target of Action

It is likely that this compound interacts with multiple targets in the body, similar to its parent compound, creatinine .

Mode of Action

It is believed to arise as an oxidative metabolite of creatinine

Biochemical Pathways

5-Hydroxycreatinine is thought to be involved in the metabolism of creatinine, where it arises as an oxidative metabolite

Pharmacokinetics

As an oxidative metabolite of creatinine, it is likely that it shares some pharmacokinetic properties with creatinine .

Result of Action

It has been suggested that it may play a role in the production of the uremic toxin, methylguanidine, from creatinine in uremic patients .

Analyse Biochimique

Biochemical Properties

5-Hydroxycreatinine is involved in biochemical reactions as an oxidative metabolite of creatinine

Cellular Effects

It has been identified as a new toxin candidate in uremic patients , suggesting that it may have significant effects on cellular processes in these individuals.

Molecular Mechanism

It is believed to arise from the oxidative metabolism of creatinine

Temporal Effects in Laboratory Settings

It has been isolated from the urine of uremic patients , suggesting that it may have long-term effects on cellular function in these individuals.

Metabolic Pathways

5-Hydroxycreatinine is believed to be involved in the metabolic pathway of creatinine, arising as an oxidative metabolite

Propriétés

IUPAC Name |

5-hydroxy-2-imino-1-methylimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-7-3(9)2(8)6-4(7)5/h3,9H,1H3,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQPRZPBBUJEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC1=N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133882-98-1 | |

| Record name | Creatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133882981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)